molecular formula C10H10N2O2 B187685 2-Methyl-2-(4-nitrophenyl)propanenitrile CAS No. 71825-51-9

2-Methyl-2-(4-nitrophenyl)propanenitrile

Cat. No. B187685
CAS RN: 71825-51-9
M. Wt: 190.2 g/mol
InChI Key: XZVURMRLCAFELZ-UHFFFAOYSA-N
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Description

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 and is also known as α-Methyl-4-nitrophenylacetonitrile .


Synthesis Analysis

The synthesis of “2-Methyl-2-(4-nitrophenyl)propanenitrile” involves the reaction of 4-Nitrophenyl acetonitrile with tetrabutylammonium bromide and methyl iodide in CH2Cl2, added to NaOH in water . The reaction mixture is stirred for 20 hours at room temperature .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(4-nitrophenyl)propanenitrile” is 1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is a solid at room temperature . It has a predicted boiling point of 330.6±25.0 °C and a density of 1.178±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

  • Summary of the Application: 2-Methyl-2-(4-nitrophenyl)propanenitrile is used as a precursor for the synthesis of 4-nitrophenyl (PNP) activated esters, which are used for indirect radiofluorination of biomolecules . This is particularly useful in the field of molecular imaging, where radiopharmaceuticals are used to detect specific physiological processes at the cellular level .
  • Methods of Application or Experimental Procedures: The preparation of 18F-labelled peptides, which are used in positron emission tomography (PET) imaging, often requires indirect radiolabelling due to the sensitivity of biomolecules to harsh radiofluorination conditions . PNP activated esters of 18F-labelled synthons are synthesized and then used for the subsequent radiolabelling of biomolecules .
  • Summary of Results or Outcomes: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics . This method simplifies the preparation of 18F-labelled peptides, making the process less time-consuming and more efficient .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing in dust, vapor, mist, or gas .

Future Directions

“2-Methyl-2-(4-nitrophenyl)propanenitrile” is primarily used for research purposes . Its future directions would likely involve further exploration of its properties and potential applications in various fields of research.

properties

IUPAC Name

2-methyl-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVURMRLCAFELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356414
Record name 2-methyl-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(4-nitrophenyl)propanenitrile

CAS RN

71825-51-9
Record name 2-methyl-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Lei, Y Tu, M Wang, WH Wang… - … conference on Applied …, 2015 - atlantis-press.com
2-(4-((6-bromo-3-nitroquinolin-4-yl) amino) phenyl)-2-methylpropanenitril (7) is an important intermediate in many PI3K/mTOR inhibitors. The compound 5 was synthesized from 6-…
Number of citations: 2 www.atlantis-press.com
Y Li, X Zhang, S Niu, Y Zhao, L Yang, X Shao… - Chemical Research in …, 2017 - Springer
A series of imidazo[4,5-c]quinoline derivatives(12a—12m) was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-…
Number of citations: 3 link.springer.com

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